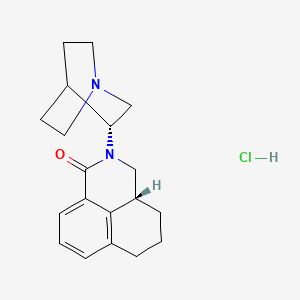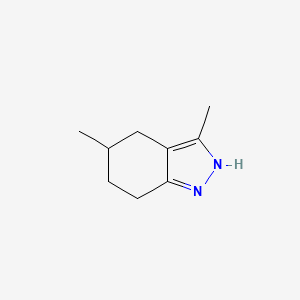
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5
Vue d'ensemble
Description
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is a deuterated derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methanol group, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard or a tracer in chemical and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 typically involves the deuteration of 2,2-dimethyl-1,3-dioxolane-4-methanol. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: SOCl₂, PBr₃, reflux conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Applications De Recherche Scientifique
(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is widely used in scientific research due to its deuterium content. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy to calibrate chemical shifts and quantify analytes.
Biology: Employed as a tracer in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 primarily involves its role as a deuterated compound. Deuterium atoms exhibit different nuclear properties compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy and other analytical techniques. The presence of deuterium can influence reaction kinetics, isotope effects, and molecular interactions, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-1,3-dioxolane-4-methanol: The non-deuterated analog of (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d4: A partially deuterated version with four deuterium atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol-d6: A fully deuterated version with six deuterium atoms.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical applications. The presence of five deuterium atoms offers a balance between isotopic enrichment and cost-effectiveness, making it a preferred choice for various research purposes.
Propriétés
IUPAC Name |
dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-ZDGANNJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
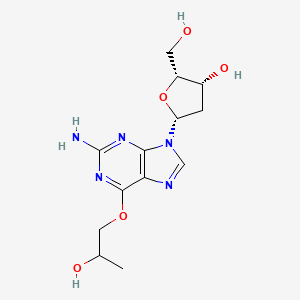
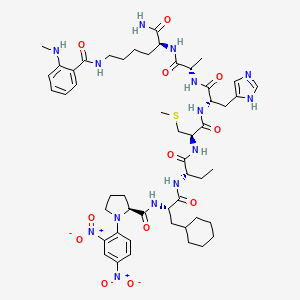
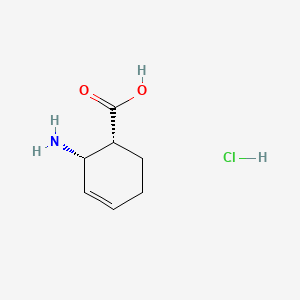
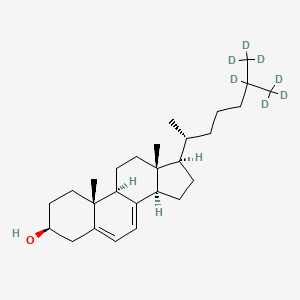
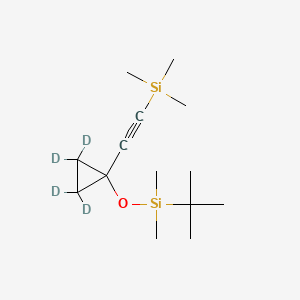


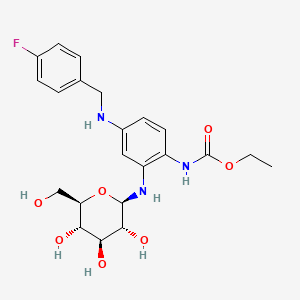
![(1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine](/img/new.no-structure.jpg)
